![molecular formula C10H15NO2 B3047283 6-(1H-pyrrol-1-yl)hexanoic acid CAS No. 137025-05-9](/img/structure/B3047283.png)
6-(1H-pyrrol-1-yl)hexanoic acid
Overview
Description
“6-(1H-pyrrol-1-yl)hexanoic acid”, also known as 6-pyrrolidinohexanoic acid (6-PA), is an amino acid derivative. It is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent .
Scientific Research Applications
Transdermal Permeation Enhancers
6-(1H-pyrrol-1-yl)hexanoic acid derivatives have been studied for their potential as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) explored various alkyl esters and amides of hexanoic acid with substitutions including 6-(pyrrolidin-1-yl)hexanoic acids. These compounds were tested on human skin for their effectiveness in enhancing the permeation of theophylline, a model permeant. Certain derivatives showed significant activity, indicating potential applications in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Anion Receptors and Sensors
Research conducted by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline included the use of 3,4-difluoro-1H-pyrrole. These compounds acted as neutral anion receptors, showing enhanced affinity for anions such as fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated analogs. The increase in affinity was especially notable for chloride and dihydrogen phosphate anions, suggesting applications in sensing technologies (Anzenbacher et al., 2000).
Multichromic Copolymers
Zhang, Hua, Wang, Ouyang, and Ma (2010) synthesized a novel copolymer using (S)-1,1′-binaphthyl-2,2′-diyl bis(N-(6-hexanoic acid-1-yl) pyrrole) and 3,4-ethylenedioxythiophene. This copolymer exhibited distinct electrochromic properties, displaying multiple colors under varying potentials. It showed potential for applications in multichromic devices due to its thermal and electrochemical stability (Zhang et al., 2010).
Synthesis of Alkyl-Substituted Pyrrolo[1,2-a]quinoxalines
A study by Yan and Guan (2020) explored the synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines using 2-(1H-pyrrol-1-yl)anilines and alkylboronic acids. This research contributes to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Yan & Guan, 2020).
Anticancer Activity
Singh, Patel, and Rajak (2021) evaluated the anticancer properties of HDAC inhibitors incorporating pyrrole as a linker moiety. Compounds with 6-(3-acetyl-2-methyl-1H-pyrrol-1-yl)hexanoate showed promising anticancer activity, indicating potential applications in cancer therapy (Singh, Patel, & Rajak, 2021).
Fluorescent Probes for DNA Sequencing
Singh and Singh (2007) designed novel fluorophores, including 6-(pyrrol-1-yl)-hexanoic acid derivatives, for labeling nucleosides in DNA sequencing. These fluorophores exhibited enhanced fluorescence and hybridization affinity, suggesting their utility in genomics research (Singh & Singh, 2007).
properties
IUPAC Name |
6-pyrrol-1-ylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9H,1-3,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFXYIEZCNINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568244 | |
Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrrol-1-yl)hexanoic acid | |
CAS RN |
137025-05-9 | |
Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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